molecular formula C7H3BrF4O B1403908 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene CAS No. 1242258-46-3

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene

Cat. No.: B1403908
CAS No.: 1242258-46-3
M. Wt: 259 g/mol
InChI Key: HHOOZEZKVMRMNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using ab initio HF and Density Functional Theory (B3LYP) calculations . The FT-Raman and FT-IR spectra for 1-bromo-2-chlorobenzene have been recorded and compared with the harmonic vibrational frequencies calculated using HF/DFT (B3LYP) method .


Chemical Reactions Analysis

The reactivity of bromo-substituted (difluoromethoxy)benzenes in direct arylation of heteroaromatics was also studied . The major side-products of the reaction are HBr/KOAc .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene is a colorless to yellow liquid . It has a molecular weight of 241.01 .

Scientific Research Applications

Electrochemical Fluorination Studies

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene and related compounds have been studied in the context of electrochemical fluorination. Research by Horio et al. (1996) investigated the formation mechanisms of various fluorinated compounds during electrolysis processes, including compounds related to this compound (Horio et al., 1996).

Vibrational Spectroscopy

The vibrational spectra of trisubstituted benzenes, including variants of this compound, have been analyzed to understand their molecular properties. Reddy and Rao (1994) provided insights into the in-plane and out-of-plane vibrations of these compounds (Reddy & Rao, 1994).

Photodissociation Studies

The study of photodissociation mechanisms in bromofluorobenzenes is another significant area of research. Borg (2007) investigated the C-Br photo-fragmentation of related bromofluorobenzenes using ab initio methods (Borg, 2007).

Synthetic Methods Development

There is ongoing research to develop efficient methods for synthesizing compounds like this compound. A study by He-ping (2005) explored economical methods for synthesizing similar compounds (He-ping, 2005).

Microbial Oxidation of Fluorinated Aromatic Compounds

The microbial oxidation of fluorinated aromatic compounds, including structures akin to this compound, has been examined. Hudlický et al. (1998) investigated this process using specific microbial strains (Hudlický et al., 1998).

Bromination Reaction Analysis

The bromination reactions of m-difluorobenzene, closely related to this compound, have been studied. Jian-min (2007) analyzed the composition and structure of bromination products (Jian-min, 2007).

Electrophilic Substitution Studies

Research on the electrophilic substitution of fluorobenzenes, including derivatives of this compound, provides insights into chemical reactions relevant to these compounds. A study by Coe et al. (1998) discussed this aspect (Coe et al., 1998).

Mechanism of Action

The mechanism of action for similar compounds has been studied. For example, 1-bromo-2-propanol has been studied, and it was found that it interacts with the Haloalkane dehalogenase .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene has hazard statements H227, H302, H319, H412 . Precautionary statements include P210, P273, P305, P338, P351 .

Future Directions

The future directions of research on similar compounds have been discussed. For example, many important drugs contain a (polyfluoroalkoxy)benzene unit . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-4,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-4(9)5(10)2-6(3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOOZEZKVMRMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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